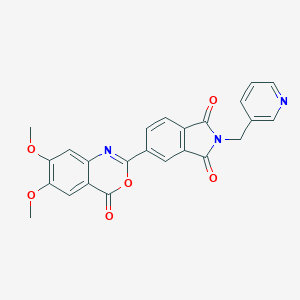
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a naturally occurring compound found in various plants such as wheat, maize, and rye. DIMBOA has been studied extensively due to its various biological activities, including its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells is not fully understood. However, studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have various other biological activities. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can exhibit antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a protective effect against various environmental stresses, such as drought and insect infestation, in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its availability in various plants. Additionally, the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be achieved through various methods. However, one limitation of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. Studies have shown that high concentrations of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be toxic to cells and can potentially cause cell death.
Direcciones Futuras
There are various future directions for the study of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel anticancer agents based on the structure of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells. Other potential directions include the study of the potential use of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as neurodegenerative diseases, and the development of new methods for the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione.
Métodos De Síntesis
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-hydroxy-2(1H)-benzoxazinone in the presence of a base. Other methods include the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-2(1H)-benzoxazinone in the presence of a base and the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-oxo-2(1H)-benzoxazinone in the presence of a base.
Aplicaciones Científicas De Investigación
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential as an anticancer agent. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
Propiedades
Nombre del producto |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C24H17N3O6 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H17N3O6/c1-31-19-9-17-18(10-20(19)32-2)26-21(33-24(17)30)14-5-6-15-16(8-14)23(29)27(22(15)28)12-13-4-3-7-25-11-13/h3-11H,12H2,1-2H3 |
Clave InChI |
CLCGKLGNWCRJQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)


![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)



![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)
![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)